
N-(4-butylphenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-iodobenzamide, also known as BIIB-024, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-(4-butylphenyl)-2-iodobenzamide has shown promising results as a potent inhibitor of tumor growth and metastasis in preclinical studies. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, N-(4-butylphenyl)-2-iodobenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In viral infection research, N-(4-butylphenyl)-2-iodobenzamide has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) in vitro, suggesting its potential as a therapeutic agent for these viral infections.
Mecanismo De Acción
N-(4-butylphenyl)-2-iodobenzamide exerts its pharmacological effects by selectively binding to the bromodomains of BET proteins, which are involved in the regulation of gene transcription. By inhibiting the activity of BET proteins, N-(4-butylphenyl)-2-iodobenzamide can modulate the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-iodobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of pro-inflammatory cytokine and chemokine production, and the inhibition of viral replication. Additionally, N-(4-butylphenyl)-2-iodobenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-butylphenyl)-2-iodobenzamide in lab experiments is its high potency and selectivity for BET proteins. This allows for precise modulation of gene expression and cellular processes. However, one of the limitations of using N-(4-butylphenyl)-2-iodobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-2-iodobenzamide. One area of focus is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another area of focus is the identification of biomarkers that can predict the response of tumors to N-(4-butylphenyl)-2-iodobenzamide and other BET inhibitors. Additionally, research is needed to determine the optimal dosing and administration of N-(4-butylphenyl)-2-iodobenzamide for different diseases and patient populations.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-2-iodobenzamide involves a multi-step process that begins with the reaction of 4-butylphenylboronic acid with 2-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-tert-butylphenylboronic acid to yield the final product, N-(4-butylphenyl)-2-iodobenzamide.
Propiedades
Fórmula molecular |
C17H18INO |
|---|---|
Peso molecular |
379.23 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C17H18INO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20) |
Clave InChI |
QHSCDHGYYSDKNB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



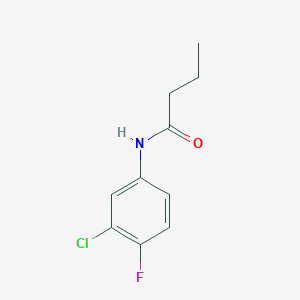
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
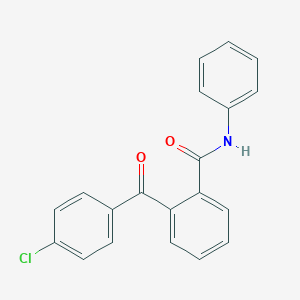





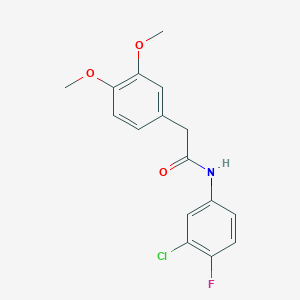
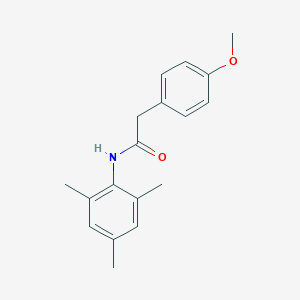
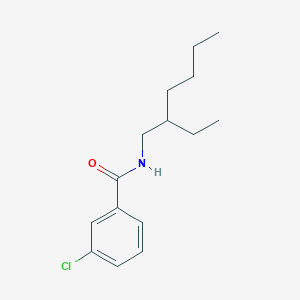
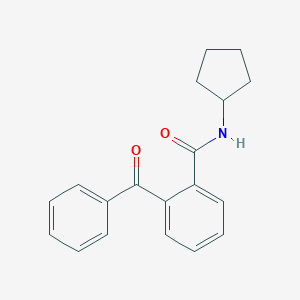
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)
